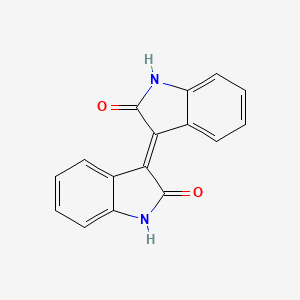
(3E)-3-(2-oxo-1H-indol-3-ylidene)-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindigo can be synthesized through several methods. One common synthetic route involves the condensation of isatin with indole under acidic conditions. The reaction typically requires a solvent such as ethanol or acetic acid and is carried out at elevated temperatures to facilitate the formation of the isoindigo structure.
Industrial Production Methods
In industrial settings, the production of isoindigo may involve large-scale batch reactions using similar condensation methods. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain high-quality isoindigo.
Chemical Reactions Analysis
Types of Reactions
Isoindigo undergoes various chemical reactions, including:
Oxidation: Isoindigo can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert isoindigo into leuco derivatives, which are colorless and can be re-oxidized to regenerate the original compound.
Substitution: Isoindigo can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used to convert isoindigo to its leuco form.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction produces leuco isoindigo.
Scientific Research Applications
Isoindigo has a wide range of applications in scientific research:
Chemistry: Isoindigo is used as a building block for the synthesis of various organic compounds and materials.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Isoindigo derivatives are being explored for their therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Isoindigo is used in the production of dyes and pigments, as well as in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of isoindigo involves its interaction with various molecular targets and pathways. In biological systems, isoindigo can modulate signaling pathways related to inflammation and cell proliferation. It may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Isoindigo is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Indigo: The parent compound from which isoindigo is derived.
Indirubin: Another derivative of indigo with distinct biological activities.
Thioindigo: A sulfur-containing analog of indigo with different chemical properties.
Properties
IUPAC Name |
(3E)-3-(2-oxo-1H-indol-3-ylidene)-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-13(9-5-1-3-7-11(9)17-15)14-10-6-2-4-8-12(10)18-16(14)20/h1-8H,(H,17,19)(H,18,20)/b14-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCPSWPIYHDOKG-BUHFOSPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4NC3=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\3/C4=CC=CC=C4NC3=O)/C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














